Technical Monograph: 1-(2-Thiazolyl)piperazine Dihydrochloride
Technical Monograph: 1-(2-Thiazolyl)piperazine Dihydrochloride
Mechanism of Action, Pharmacological Utility, and Experimental Protocols
Executive Summary
1-(2-Thiazolyl)piperazine dihydrochloride (1-TZP[1]·2HCl) is a heterocyclic compound belonging to the arylpiperazine class.[1] While structurally analogous to the well-characterized buspirone metabolite 1-(2-pyrimidinyl)piperazine (1-PP), 1-TZP exhibits a distinct pharmacological profile.[1] It serves as a privileged scaffold in medicinal chemistry, primarily acting as a modulator of the serotonergic (5-HT) and opioidergic systems.
This guide details the physicochemical identity, signal transduction mechanisms, and validated experimental protocols for utilizing 1-TZP as a pharmacological probe. It is intended for researchers investigating G-protein coupled receptor (GPCR) signaling, specifically within the context of antinociception (pain modulation) and anxiolysis.
Chemical Identity & Physicochemical Properties
1-TZP[1]·2HCl is the dihydrochloride salt of 1-(2-thiazolyl)piperazine.[1] The salt form is preferred in experimental settings due to its superior aqueous solubility and stability compared to the free base.[2]
Table 1: Physicochemical Profile[1][3]
| Property | Specification |
| IUPAC Name | 2-(1-Piperazinyl)thiazole dihydrochloride |
| CAS Number | 59877-51-3 (Dihydrochloride); 42270-37-1 (Free Base) |
| Molecular Formula | C₇H₁₁N₃S[1][2][3] · 2HCl |
| Molecular Weight | 242.17 g/mol (Salt); 169.25 g/mol (Base) |
| Solubility | Water (>50 mg/mL), DMSO, Ethanol (moderate) |
| pKa | ~8.9 (Piperazine nitrogen) |
| Appearance | White to off-white crystalline solid |
| Storage | Desiccate at -20°C; Hygroscopic |
Mechanism of Action (MOA)
The pharmacological activity of 1-TZP is defined by its "privileged structure"—the arylpiperazine core fused with a thiazole ring.[1] This moiety allows it to interact promiscuously yet potently with specific aminergic GPCRs.[1]
Primary Target: Serotonergic Modulation (5-HT)
Similar to its pyrimidinyl analog (1-PP), 1-TZP acts as a ligand for serotonin receptors, specifically 5-HT₁A and 5-HT₂A .[1]
-
5-HT₁A Interaction: 1-TZP functions as a partial agonist.[1][4] Upon binding to the orthosteric site of the 5-HT₁A receptor (a G_i/o-coupled receptor), it triggers the dissociation of the G_αi subunit.
-
Downstream Effect: This inhibits adenylyl cyclase, reducing intracellular cAMP levels, and activates G-protein-gated inwardly rectifying potassium channels (GIRK), leading to membrane hyperpolarization and neuronal inhibition.
Secondary Target: Opioidergic System
Distinct from 1-PP, thiazole-substituted piperazines have been identified as modulators of the opioid system.[1]
-
Mechanism: Evidence suggests 1-TZP derivatives exert antinociceptive effects blocked by naloxone, indicating direct interaction with μ-opioid (MOR) and δ-opioid (DOR) receptors.[1]
-
Signaling: Activation recruits β-arrestin and inhibits voltage-gated calcium channels (VGCCs), suppressing neurotransmitter release at synaptic terminals.[1]
Signal Transduction Pathway
The following diagram illustrates the dual-pathway activation (Serotonergic and Opioidergic) initiated by 1-TZP.
Figure 1: Signal transduction cascade of 1-TZP showing dual modulation of 5-HT1A and Opioid receptors leading to neuronal inhibition.[1]
Experimental Protocols
Protocol A: Preparation of 1-TZP·2HCl Stock Solution
Objective: Create a stable, verified 10 mM stock solution for in vitro assays. Causality: The dihydrochloride salt is highly water-soluble but prone to hydrolysis if pH is not controlled.[1] We use a buffered vehicle to ensure stability.
Reagents:
-
1-(2-Thiazolyl)piperazine dihydrochloride (Solid)[1]
-
Sterile Phosphate Buffered Saline (PBS), pH 7.4
-
Dimethyl Sulfoxide (DMSO) - Optional for high concentrations[1]
Workflow:
-
Weighing: Accurately weigh 24.22 mg of 1-TZP·2HCl.[1]
-
Solubilization:
-
Preferred: Dissolve directly in 10 mL of sterile PBS (pH 7.4).
-
Alternative (if hydrophobic derivatives used): Dissolve in 100 µL DMSO, then dilute to 10 mL with PBS.
-
-
Filtration: Pass through a 0.22 µm PVDF syringe filter to sterilize.[1]
-
Verification: Check pH; the salt is acidic. Adjust to pH 7.2–7.4 using dilute NaOH if necessary for cell-based assays.
-
Storage: Aliquot into light-protected vials and store at -20°C. Avoid freeze-thaw cycles.
Protocol B: In Vitro Competitive Binding Assay (Membrane Prep)
Objective: Determine the affinity (
Workflow Diagram:
Figure 2: Workflow for competitive radioligand binding assay to determine Ki values.
Methodology:
-
Membrane Prep: Homogenize HEK-293 cells stably expressing human 5-HT₁A receptors in ice-cold Tris-HCl buffer. Centrifuge at 40,000 x g.
-
Incubation: In 96-well plates, mix:
-
Equilibrium: Incubate for 60 minutes at 25°C.
-
Termination: Harvest via rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce non-specific binding).
-
Quantification: Measure radioactivity via liquid scintillation counting. Calculate
and convert to using the Cheng-Prusoff equation.[1]
Safety and Handling (MSDS Highlights)
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).[1]
-
Signal Word: Warning.
-
H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle powder in a fume hood to avoid inhalation.[1]
References
-
Chae, E., et al. (2012).[1][5][6] Synthesis and pharmacological evaluation of carbamic acid 1-phenyl-3-(4-phenyl-piperazine-1-yl)-propyl ester derivatives as new analgesic agents. Bioorganic & Medicinal Chemistry Letters.[1][5][6]
-
Varano, F., et al. (2020).[1][7] Piperazine- and Piperidine-Containing Thiazolo[5,4-d]pyrimidine Derivatives as New Potent and Selective Adenosine A2A Receptor Inverse Agonists.[1][7][8][9] Pharmaceuticals.[1][2][3][7] [1]
-
Dogruer, D.S., et al. (2009).[1] Synthesis and antinociceptive activity of some new (2-benzoxazolone-3-yl) and (2-benzothiazolone-3-yl) acetic acid derivatives.[1] European Journal of Medicinal Chemistry.[1]
-
PubChem. (2023).[1] 1-(2-Thiazolyl)piperazine dihydrochloride - Compound Summary. National Library of Medicine.[1] [1]
-
CymitQuimica. (2023).[1] 1-(2-Thiazolyl)piperazine hydrochloride Product Sheet.[1]
Sources
- 1. 1-(Thiazol-2-yl)piperazine | C7H11N3S | CID 911806 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 209733-13-1: 1-(2-Thiazolyl)piperazine hydrochloride [cymitquimica.com]
- 3. 1-(2-pyrimidinyl)-piperazine may alter the effects of the 5-HT1A agonist in the learned helplessness paradigm in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1-(2-Naphthyl)piperazine - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Antinociceptive Effect of Some Thiazole-Piperazine Derivatives: Involvement of Opioidergic System in the Activity - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. researchgate.net [researchgate.net]
- 9. Piperazine- and Piperidine-Containing Thiazolo[5,4-d]pyrimidine Derivatives as New Potent and Selective Adenosine A2A Receptor Inverse Agonists - PMC [pmc.ncbi.nlm.nih.gov]
